molecular formula C23H19N3O3 B14961131 3'-(2-methoxybenzyl)-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione

3'-(2-methoxybenzyl)-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione

Cat. No.: B14961131
M. Wt: 385.4 g/mol
InChI Key: YLNWXHGALSHJGW-UHFFFAOYSA-N
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Description

3’-(2-methoxybenzyl)-1’H-spiro[indole-3,2’-quinazoline]-2,4’(1H,3’H)-dione is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage. The compound features an indole and quinazoline moiety, which are both significant in medicinal chemistry due to their biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-(2-methoxybenzyl)-1’H-spiro[indole-3,2’-quinazoline]-2,4’(1H,3’H)-dione typically involves multi-step organic reactions. One common method includes the condensation of isatin with o-phenylenediamine, followed by cyclization and functionalization steps . The reaction conditions often involve the use of Brønsted acids such as acetic, formic, or hydrochloric acid as catalysts . Additionally, microwave irradiation and the use of nanoparticles like copper-doped CdS or cerium (IV) oxide can enhance the reaction efficiency .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can improve yield and efficiency. The choice of solvents, catalysts, and reaction conditions is optimized to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

3’-(2-methoxybenzyl)-1’H-spiro[indole-3,2’-quinazoline]-2,4’(1H,3’H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the methoxybenzyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydride (NaH) or other strong bases for deprotonation followed by nucleophilic attack.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives, while reduction can lead to the formation of reduced indole compounds.

Scientific Research Applications

3’-(2-methoxybenzyl)-1’H-spiro[indole-3,2’-quinazoline]-2,4’(1H,3’H)-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3’-(2-methoxybenzyl)-1’H-spiro[indole-3,2’-quinazoline]-2,4’(1H,3’H)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For instance, it may inhibit quorum sensing in bacteria, thereby reducing their virulence . The exact pathways and molecular targets can vary depending on the specific application and biological system.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3’-(2-methoxybenzyl)-1’H-spiro[indole-3,2’-quinazoline]-2,4’(1H,3’H)-dione is unique due to its spiro linkage, which imparts distinct chemical and biological properties. This structural feature differentiates it from other indole and quinazoline derivatives, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C23H19N3O3

Molecular Weight

385.4 g/mol

IUPAC Name

3'-[(2-methoxyphenyl)methyl]spiro[1H-indole-3,2'-1H-quinazoline]-2,4'-dione

InChI

InChI=1S/C23H19N3O3/c1-29-20-13-7-2-8-15(20)14-26-21(27)16-9-3-5-11-18(16)25-23(26)17-10-4-6-12-19(17)24-22(23)28/h2-13,25H,14H2,1H3,(H,24,28)

InChI Key

YLNWXHGALSHJGW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CN2C(=O)C3=CC=CC=C3NC24C5=CC=CC=C5NC4=O

Origin of Product

United States

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